molecular formula C21H25ClO4 B12612530 Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate CAS No. 915385-15-8

Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate

Cat. No.: B12612530
CAS No.: 915385-15-8
M. Wt: 376.9 g/mol
InChI Key: GXDXLTNCIOKBHP-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate is a synthetic aromatic ester characterized by a benzoate core substituted with a hexyloxy chain bearing a 3-chlorophenoxy moiety. Its structure features:

  • Benzoate ester group: Enhances stability and modulates solubility.
  • Hexyloxy chain: Provides flexibility and influences lipophilicity.
  • 3-Chlorophenoxy substituent: Introduces steric and electronic effects due to the chlorine atom’s electronegativity and aromatic ring orientation.

While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., phenolic ethers, halogenated esters) are frequently explored in drug discovery and polymer chemistry .

Properties

CAS No.

915385-15-8

Molecular Formula

C21H25ClO4

Molecular Weight

376.9 g/mol

IUPAC Name

ethyl 4-[2-(3-chlorophenoxy)hexoxy]benzoate

InChI

InChI=1S/C21H25ClO4/c1-3-5-8-20(26-19-9-6-7-17(22)14-19)15-25-18-12-10-16(11-13-18)21(23)24-4-2/h6-7,9-14,20H,3-5,8,15H2,1-2H3

InChI Key

GXDXLTNCIOKBHP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The chlorophenoxyhexyl group is introduced through a nucleophilic substitution reaction, where 3-chlorophenol reacts with 1-bromohexane to form 3-chlorophenoxyhexane. This intermediate is then reacted with the esterified benzoic acid derivative under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The final product is purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the chlorophenoxy group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chlorophenoxy group may play a crucial role in its binding affinity and specificity. The hexyl chain provides hydrophobic interactions, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 4-(3-Chloropyrazin-2-yloxy)benzoate ()
  • Key Differences: Aromatic System: Replaces the benzene ring in the 3-chlorophenoxy group with a pyrazine heterocycle. Synthesis: Likely involves nucleophilic aromatic substitution (e.g., coupling chloropyrazine with ethyl 4-hydroxybenzoate), contrasting with the Williamson ether synthesis used for the target compound’s hexyloxy linkage .
4-(Benzyloxy)-3-phenethoxybenzaldehyde ()
  • Key Differences: Functional Groups: Features a benzaldehyde core instead of a benzoate ester, with benzyloxy and phenethoxy substituents. Chain Length: Shorter phenethyl vs. hexyl chain in the target compound, reducing lipophilicity (predicted logP ~3.5 vs. ~6.5). Synthetic Route: Utilizes Cs₂CO₃-mediated alkylation of phenolic hydroxyl groups, whereas the target compound’s synthesis may require epoxide ring-opening or multi-step etherification .
Ethyl 4-(3-Chloro-4-fluorophenoxy)butanoate ()
  • Chain Length: Butanoate ester (C4) vs. hexyloxy (C6) in the target compound, affecting solubility and diffusion rates.

Physicochemical Properties

Property Ethyl 4-{[2-(3-Chlorophenoxy)hexyl]oxy}benzoate Ethyl 4-(3-Chloropyrazin-2-yloxy)benzoate 4-(Benzyloxy)-3-phenethoxybenzaldehyde
Molecular Weight ~380 g/mol ~307 g/mol ~360 g/mol
Predicted logP ~6.5 (highly lipophilic) ~3.8 (moderate lipophilicity) ~4.2
Aromatic System Benzene + 3-chlorophenoxy Pyrazine + 3-chlorophenoxy Benzene + benzyloxy/phenethoxy
Key Functional Groups Ester, ether, chloroarene Ester, heterocyclic ether Aldehyde, ether

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